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Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

Diaplasinin is a potent and selective small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1),
which is a key regulator of the fibrinolytic system [1] [2]. By inhibiting PAI-1, Diaplasinin helps preserve
the activity of tissue-type and urokinase-type plasminogen activators (tPA and uPA), thereby promoting the

breakdown of blood clots and exhibiting antithrombotic efficacy [3] [1].

The table below summarizes its core characteristics:

Property Description / Value

Synonyms PAI-749 [3] [1]

CAS Number 481631-45-2 [3] [1]

Molecular Formula Cs2H31Ns0 [3] [1]

Molecular Weight 501.62 g/mol [3] [1]

Biological Target Plasminogen Activator Inhibitor-1 (PAI-1 / Serpinel) [1]

Reported ICso 295 nM (for PAI-1 inhibition) [3] [1]

Mechanism of Action Inhibits PAI-1, preserving tPA and uPA activity to promote fibrinolysis [3]

[1].
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Quantitative Data on PAI-1 Inhibition

Description / Value

Antithrombotic efficacy [3] [1].

Off-white to light yellow solid [1]

125 mg/mL (249.19 mM) [1]

The following table consolidates the key quantitative findings on the inhibition profile of Diaplasinin from

various assay methods.

Reported
Assay Method Measured Parameter Context /| Note

Value
Fluorophore Apparent Dissociation 254 nM Measured using fluorophore-tagged
Quenching Constant (Ky) PAI-1 (PAI-NBD119) [1].
Fluorophore Half-maximal Inhibitory 140 nM Measured using fluorophore-tagged
Quenching Concentration (ICso) PAI-1 (PAI-NBD119) [1].
Enzymatic Assay  ICso (vs tPA activity) 157 nM Preserved tPA activity in the

presence of PAI-1 [1].

Enzymatic Assay  ICso (vs UPA activity) 87 nM Preserved uPA activity in the

presence of PAI-1 [1].

Experimental Protocols from Recent Research

A 2024 study investigated the role of a Serpinel (PAI-1) inhibitor in a mouse model of sepsis-induced

cardiac dysfunction. Based on the methodological description, the inhibitor used was Diaplasinin (HY-

122098) [4]. The protocol provides a relevant example of its application in vivo.
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1. In Vivo Model: Sepsis-Induced Cardiac Dysfunction [4]

¢ Animal Model: Male, 8-week-old C57BL/6 mice.

¢ Sepsis Induction: Cecal ligation and puncture (CLP) surgery was performed to induce sepsis.
Sham-operated mice underwent the same procedure without ligation and puncture.

e Experimental Groups:

Sham group

CLP group

[¢]

[e]

o

CLP + 200 nM Diaplasinin group
CLP + 400 nM Diaplasinin group

(e]

e Dosing Regimen: Diaplasinin was administered via intraperitoneal injection daily.
e Primary Endpoints:
o Survival Rate: Monitored over 7 days.
o Cardiac Function: Assessed by echocardiography to measure Left Ventricular Ejection
Fraction (LVEF) and Fractional Shortening (LVFS) on day 1 post-CLP.
o Biomarker Analysis: Heart tissues were collected for immunohistochemistry (IHC) and
Western blot analysis of Cleaved Caspase-3 expression.

2. In Vitro Model: LPS-Induced Cardiomyocyte Apoptosis [4]

¢ Cell Line: Mouse atrial cardiomyocytes (HL-1 cell line).
e Apoptosis Induction: Cells were exposed to Lipopolysaccharide (LPS) at 10.0 mg/L.
¢ Intervention:
o Cells were treated with a Serpinel inhibitor (Diaplasinin).
o Separate experiments involved transfection with siRNA targeting YAP1 or Serpinel to silence
their expression before LPS exposure.
e Outcome Measures:
o Cell Viability: Measured using a CCK-8 assay.
o Apoptosis Rate: Analyzed by flow cytometry.
o Protein Expression: Levels of YAP1, Serpinel, and Cleaved Caspase-3 were determined by
Western blot.

DOT Script for Sighaling Pathway

The study suggests that sepsis induces cardiomyocyte apoptosis via the YAP1/Serpinel/Caspase-3 pathway,
which Diaplasinin helps to counteract [4]. The following DOT script visualizes this pathway and the

hypothesized intervention point.
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Diagram 1: Proposed YAP1/Serpinel/Caspase-3 pathway in sepsis-induced cardiac dysfunction and the

intervention point of Diaplasinin [4].

Key Insights for Researchers

¢ Mechanistic Nuance: Some PAI-1 inhibitors, like AZ3976, work not by binding the active form but by
binding a latent/prelatent form and accelerating the transition to latency, thus depleting the pool of

active PAI-1 [5]. The specific binding mode of Diaplasinin to PAI-1 (active vs. latent form) was not
clarified in the search results.
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e Therapeutic Context: The 2024 study positions Diaplasinin as a tool to investigate a novel signaling
pathway in sepsis, linking the HIPPO/YAP1 pathway directly to apoptosis via Serpinel, which opens
new research avenues beyond thrombosis [4].

¢ Experimental Note: The in vivo study used two doses (200 nM and 400 nM) without a full dose-
response curve. For thorough investigation, establishing a broader dose-response relationship would
be beneficial [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s538532?utm_src=pdf-body
https://www.degruyterbrill.com/document/doi/10.1515/med-2024-1018/html
https://www.degruyterbrill.com/document/doi/10.1515/med-2024-1018/html
https://www.smolecule.com/products/s538532?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/diaplasinin.html?srsltid=AfmBOoqtFmpUTPS2l65IiFykvV0ISmjNEmwcq2g7xruSx_Elxu6bWS76
https://www.creative-diagnostics.com/plasminogen-activator-inhibitor-1-signaling-pathway.htm
https://www.apexbt.com/diaplasinin-ba8055.html
https://www.degruyterbrill.com/document/doi/10.1515/med-2024-1018/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543036/
https://www.smolecule.com/products/b538532#diaplasinin-exploratory-investigation
https://www.smolecule.com/products/b538532#diaplasinin-exploratory-investigation
https://www.smolecule.com/products/b538532#diaplasinin-exploratory-investigation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s538532?utm_src=pdf-bulk
https://www.smolecule.com/products/s538532?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s538532?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

